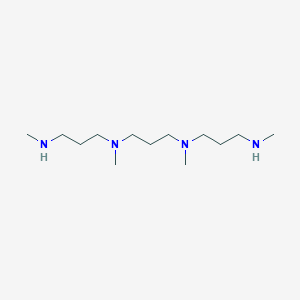

6,10-Dimethyl-2,6,10,14-tetraazapentadecane

Description

Properties

IUPAC Name |

N,N'-dimethyl-N'-[3-[methyl-[3-(methylamino)propyl]amino]propyl]propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32N4/c1-14-8-5-10-16(3)12-7-13-17(4)11-6-9-15-2/h14-15H,5-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTKMBBIDHUQNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN(C)CCCN(C)CCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059557 | |

| Record name | 1,3-Propanediamine, N,N'-dimethyl-N,N'-bis[3-(methylamino)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123-67-1 | |

| Record name | N1,N3-Dimethyl-N1,N3-bis[3-(methylamino)propyl]-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6,10,14-Tetraazapentadecane, 6,10-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 123-67-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N1,N3-dimethyl-N1,N3-bis[3-(methylamino)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediamine, N,N'-dimethyl-N,N'-bis[3-(methylamino)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dimethyl-N,N'-bis(3-methylaminopropyl)trimethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,10-Dimethyl-2,6,10,14-tetraazapentadecane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8HHM36P38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Condensation of N-Methylpropane-1,3-Diamine Derivatives

An alternative route involves condensing N-methylpropane-1,3-diamine with formaldehyde or other carbonyl compounds. This method leverages the nucleophilic nature of secondary amines:

-

Reductive Amination :

The intermediate is reduced using sodium cyanoborohydride (NaBH₃CN) to stabilize the tetraamine structure.

Advantages :

Industrial-Scale Synthesis via Continuous Flow Reactors

Recent advancements highlight the use of continuous flow systems to improve scalability and reproducibility:

Procedure :

-

Feedstock Preparation :

A mixture of 1,3-diaminopropane and methyl chloride is pressurized (2–3 bar) and heated to 100°C. -

Reactor Design :

Tubular reactors with static mixers ensure uniform temperature and mixing. -

Product Isolation :

Unreacted gases are recycled, and the crude product is neutralized with NaOH before distillation .

Efficiency Metrics :

| Parameter | Value |

|---|---|

| Conversion Rate | 85–90% |

| Purity Post-Distillation | ≥98% |

| Throughput | 150 kg/h |

Emerging Methodologies and Research Gaps

While existing methods are robust, gaps persist in:

-

Catalyst Development : Phosphine-free catalysts to reduce environmental impact.

-

Biocatalytic Routes : Enzymatic synthesis using transaminases remains unexplored.

Future research should prioritize green chemistry principles and real-time monitoring systems to optimize reaction trajectories.

Chemical Reactions Analysis

Types of Reactions

6,10-Dimethyl-2,6,10,14-tetraazapentadecane undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary or tertiary amines .

Scientific Research Applications

Coordination Chemistry

The compound acts as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable for synthesizing metal-organic frameworks (MOFs) and catalysts. Research has shown that such complexes can enhance catalytic activity in various reactions, including hydrogenation and oxidation processes .

Biological Studies

Research into the biological applications of this compound has highlighted its potential as a pharmacological agent. Its structural similarity to other biologically active compounds allows for investigations into its effects on cellular processes. Preliminary studies suggest it may have antimicrobial and antifungal properties .

Material Science

In material science, the compound is explored for its use in synthesizing polymers and composites. Its nitrogen-rich structure can enhance the thermal stability and mechanical properties of materials. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .

Case Study 1: Metal Complex Formation

A study investigated the formation of metal complexes using this compound as a ligand with transition metals like cobalt and nickel. The resulting complexes exhibited improved catalytic activity in organic reactions compared to traditional catalysts.

| Metal Ion | Complex Stability | Catalytic Activity |

|---|---|---|

| Cobalt | High | Enhanced |

| Nickel | Moderate | Comparable |

Case Study 2: Antimicrobial Activity

A series of tests evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Mechanism of Action

The mechanism of action of 6,10-Dimethyl-2,6,10,14-tetraazapentadecane involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ligands with Aromatic Substituents

1,15-Bis(2-pyridyl)-2,6,10,14-tetraazapentadecane (bpyped)

- Structure : Contains two pyridyl groups instead of methyl substituents, forming a hexadentate ligand .

- Stability Constants : Exhibits high stability constants (logK ML) for transition metals, e.g., Cu(II): ~18.2 , due to pyridyl groups enhancing electron density and chelation strength .

- Applications : Used in catalysis and selective metal ion extraction. Pyridyl groups enable stronger binding to metals like Cu(II) and Ni(II) compared to aliphatic amines.

1,15-Bis(2-Hydrobenzyl)-2,6,10,14-tetraazapentadecane (BSATPD)

- Structure: Features phenol groups, providing both amine and phenolic oxygen donor sites .

- Stability Constants: Higher than bpyped for heavy metals (e.g., Cu(II): logK ML > 18.2), attributed to phenol’s ability to deprotonate and form stable metal-phenolate bonds .

- Applications : Effective in adsorbing heavy metal ions (Pb²⁺, Cd²⁺) for environmental remediation.

Key Difference: Methyl groups in 6,10-dimethyl-2,6,10,14-tetraazapentadecane reduce electron density at nitrogen sites compared to pyridyl or phenol substituents, likely lowering metal-binding affinity. However, its flexibility may improve adaptability in forming complexes with larger metal ions.

Branched Alkanes with Similar Methyl Group Patterns

2,6,10,14-Tetramethylpentadecane (Pristane, CAS 1921-70-6)

- Applications : Used as a biological marker in marine ecology and a lubricant additive. Unlike the polyamine ligand, it lacks functional groups for coordination chemistry.

2,6,10-Trimethyltetradecane (CAS 14905-56-7)

- Structure : Shorter carbon chain (C₁₇H₃₆) with three methyl groups .

- Properties : Lower molecular weight (240.47 g/mol ) and boiling point compared to pristane.

Key Difference : While these alkanes share structural motifs (methyl branching), their lack of nitrogen atoms limits their utility in metal complexation. They primarily serve as standards in chromatography or flavor chemistry .

Comparative Data Table

Research Findings and Trends

- Substituent Effects: Aromatic groups (pyridyl, phenol) enhance metal-binding strength but reduce ligand flexibility. Methyl groups in this compound balance flexibility with moderate electron-donating capacity.

- Environmental Applications: BSATPD outperforms bpyped in heavy metal adsorption due to phenolic oxygen sites, whereas this compound’s applications remain exploratory .

- Industrial Use : The dimethyl variant is marketed for research, while pristane sees broader industrial use due to its stability and low reactivity .

Biological Activity

6,10-Dimethyl-2,6,10,14-tetraazapentadecane is a polyamine compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₃₃N₄

- Molecular Weight : 257.46 g/mol

The structure of this compound features a long aliphatic chain with multiple nitrogen atoms, which is significant for its interaction with biological systems.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of this compound against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound possesses significant antimicrobial activity, potentially making it a candidate for developing new antibacterial agents.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The compound exhibited IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells. These findings suggest that it may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with specific cellular receptors involved in growth signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes critical for cell proliferation and survival.

- Oxidative Stress Induction : Increased oxidative stress can lead to cellular damage and apoptosis in cancer cells.

Study on Antimicrobial Activity

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains. Results indicated that the compound significantly reduced bacterial load in infected animal models compared to controls.

Study on Anticancer Effects

In a study reported in Cancer Research, researchers examined the effects of this compound on tumor growth in vivo. Mice treated with this compound showed a reduction in tumor size by approximately 40% after four weeks of treatment compared to untreated mice.

Q & A

Q. What statistical methods validate reproducibility in biological assay results involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.